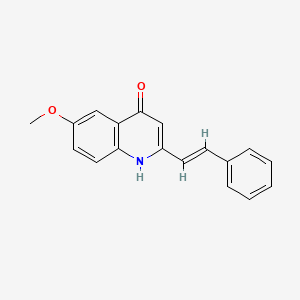

6-Methoxy-2-styrylquinolin-4-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H15NO2 |

|---|---|

Molecular Weight |

277.3 g/mol |

IUPAC Name |

6-methoxy-2-[(E)-2-phenylethenyl]-1H-quinolin-4-one |

InChI |

InChI=1S/C18H15NO2/c1-21-15-9-10-17-16(12-15)18(20)11-14(19-17)8-7-13-5-3-2-4-6-13/h2-12H,1H3,(H,19,20)/b8-7+ |

InChI Key |

OLQRBYOADPYDBG-BQYQJAHWSA-N |

Isomeric SMILES |

COC1=CC2=C(C=C1)NC(=CC2=O)/C=C/C3=CC=CC=C3 |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=CC2=O)C=CC3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Methoxy 2 Styrylquinolin 4 Ol and Its Analogs

Strategic Approaches to Quinoline (B57606) Core Synthesis

The formation of the fundamental quinoline scaffold is a critical step in the synthesis of 6-methoxy-2-styrylquinolin-4-ol. Several named reactions are instrumental in constructing this bicyclic heterocycle, each offering a different pathway to the desired 4-hydroxyquinoline (B1666331) core with a methoxy (B1213986) group at the 6-position.

Friedländer Reaction Applications in Styrylquinoline Construction

The Friedländer synthesis is a versatile and widely used method for constructing quinoline derivatives, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgnih.govorganic-chemistry.org In a potential pathway to this compound, a 2-amino-5-methoxyacetophenone could be reacted with a β-keto ester bearing a styryl group. However, a more common and practical approach involves a tandem or sequential strategy.

One such strategy is a tandem Friedländer annulation–Knoevenagel condensation. rsc.org This involves the one-pot reaction of a 2-aminobenzophenone, an active methylene (B1212753) compound like ethyl acetoacetate, and an aromatic aldehyde. For the synthesis of the target compound, this would involve 2-amino-5-methoxyacetophenone, ethyl acetoacetate, and cinnamaldehyde (B126680). The reaction is often catalyzed by a Lewis acid, with indium(III) triflate (In(OTf)₃) being particularly effective in promoting both the initial Friedländer cyclization and the subsequent Knoevenagel condensation to form the styryl group. rsc.org

Another variation of the Friedländer reaction involves the use of chalcones. Specifically, (E)-1-(2-aminophenyl)-3-arylprop-2-en-1-ones can react with acetone (B3395972) in the presence of a catalyst to yield 2-methyl-4-styrylquinolines. iucr.orgresearchgate.netnih.gov To adapt this for the synthesis of this compound, a chalcone (B49325) derived from a 2-amino-5-methoxyacetophenone and an appropriate aldehyde would be a key intermediate.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Ref. |

| 2-Amino-5-methoxyacetophenone | Ethyl acetoacetate, Cinnamaldehyde | In(OTf)₃, solvent-free | This compound | rsc.org |

| (E)-1-(2-Amino-5-methoxyphenyl)-3-phenylprop-2-en-1-one | Acetone | Acetic acid, heat | 6-Methoxy-2-methyl-4-styrylquinoline | iucr.orgresearchgate.net |

Table 1: Examples of Friedländer Reaction Applications

Conrad-Limpach Reaction Modifications for 4-Hydroxyquinoline Formation

The Conrad-Limpach synthesis is a classical method for preparing 4-hydroxyquinolines (also known as 4-quinolones). wikipedia.orgmdpi.com The reaction proceeds through the condensation of an aniline (B41778) with a β-ketoester. wikipedia.org For the synthesis of the 6-methoxy-2-substituted-quinolin-4-ol core, p-anisidine (B42471) would be the aniline of choice.

The initial step involves the reaction of p-anisidine with a suitable β-ketoester, such as ethyl benzoylacetate, to form a β-aminoacrylate intermediate. This is typically followed by a high-temperature cyclization (around 250 °C) to yield the 4-hydroxyquinoline. wikipedia.org The choice of solvent is crucial for achieving high yields, with high-boiling point solvents like mineral oil or Dowtherm A being traditionally used. wikipedia.org

Modifications to the classical Conrad-Limpach reaction have been developed to improve yields and employ more user-friendly solvents. These modifications often focus on optimizing the cyclization step. For instance, microwave-assisted synthesis has been shown to reduce reaction times significantly. mdpi.com

| Aniline | β-Ketoester | Conditions | Product | Ref. |

| p-Anisidine | Ethyl benzoylacetate | 1. Room temperature; 2. High temperature (e.g., 250 °C) in mineral oil | 6-Methoxy-2-phenylquinolin-4-ol | wikipedia.org |

| p-Anisidine | Ethyl acetoacetate | Microwave irradiation | 6-Methoxy-2-methylquinolin-4-ol (B94542) | mdpi.com |

Table 2: Conrad-Limpach Synthesis of 6-Methoxy-4-hydroxyquinolines

Doebner Reaction and Related Condensations in Quinoline Synthesis

The Doebner reaction provides a direct route to quinoline-4-carboxylic acids through a three-component reaction of an aniline, an aldehyde, and pyruvic acid. nih.govjptcp.com To synthesize the precursor for this compound, p-anisidine would be reacted with cinnamaldehyde and pyruvic acid. This would yield (E)-6-methoxy-2-styrylquinoline-4-carboxylic acid. Subsequent decarboxylation would be necessary to arrive at the desired 4-hydroxy derivative.

A related and highly relevant method is the Doebner-von Miller reaction, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. jptcp.com

A particularly effective approach for obtaining the direct precursor to the target molecule is the reaction of a 2-methylquinoline-4-carboxylic acid with an aromatic aldehyde. researchgate.net For instance, 6-methoxy-2-methylquinoline-4-carboxylic acid can be condensed with benzaldehyde (B42025) in the presence of a catalyst to synthesize (E)-6-methoxy-2-styrylquinoline-4-carboxylic acid. researchgate.net This intermediate can then be converted to this compound.

| Aniline/Quinoline Precursor | Aldehyde | Other Reactants | Product | Ref. |

| p-Anisidine | Cinnamaldehyde | Pyruvic acid | (E)-6-methoxy-2-styrylquinoline-4-carboxylic acid | nih.gov |

| 6-Methoxy-2-methylquinoline-4-carboxylic acid | Benzaldehyde | Catalyst | (E)-6-methoxy-2-styrylquinoline-4-carboxylic acid | researchgate.net |

Table 3: Doebner Reaction Pathways to Styrylquinoline Precursors

Multi-Component Reaction Design for Functionalized Quinolines

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. rsc.org This approach offers significant advantages in terms of atom economy and step economy. Several MCRs have been developed for the synthesis of quinoline derivatives. rsc.org

While a direct one-pot MCR for this compound is not prominently described, the principles of MCR design can be applied to develop such a route. For example, a reaction could be envisioned that combines p-anisidine, cinnamaldehyde, and a suitable three-carbon building block with a hydroxyl precursor at the 4-position.

Examples of powerful MCRs for heterocyclic synthesis include the Povarov, Gewald, and Ugi reactions. rsc.org The development of a novel MCR for the target molecule would be a significant contribution to synthetic chemistry.

Targeted Styryl Moiety Introduction and Functionalization

Once the 6-methoxy-4-hydroxyquinoline core is established, the next critical step is the introduction of the styryl group at the 2-position. This is typically achieved through olefination reactions.

Olefination Reactions for Styryl Group Formation

The most common and effective methods for forming the styryl group involve the condensation of a 2-methylquinoline (B7769805) derivative with an aromatic aldehyde.

Knoevenagel Condensation: The Knoevenagel condensation is a powerful tool for this transformation. wikipedia.orgsigmaaldrich.comsci-hub.se It involves the reaction of an active methylene compound, in this case, the methyl group at the 2-position of the quinoline, with an aldehyde. The reaction is typically catalyzed by a base. To synthesize this compound, 6-methoxy-2-methylquinolin-4-ol would be reacted with benzaldehyde in the presence of a suitable catalyst.

Wittig Reaction: The Wittig reaction is another cornerstone of olefination chemistry. This reaction utilizes a phosphonium (B103445) ylide to convert an aldehyde or ketone into an alkene. researchgate.net To form the styryl group, a 2-formyl-6-methoxyquinolin-4-ol could be reacted with a benzylphosphonium ylide. Alternatively, and more commonly, a 2-halomethylquinoline derivative can be converted to a phosphonium salt and then to the corresponding ylide, which then reacts with benzaldehyde.

| Quinoline Precursor | Reagent | Catalyst/Conditions | Product | Ref. |

| 6-Methoxy-2-methylquinolin-4-ol | Benzaldehyde | Base (e.g., piperidine) | This compound | wikipedia.orgsigmaaldrich.com |

| 2-Formyl-6-methoxyquinolin-4-ol | Benzyltriphenylphosphonium ylide | - | This compound | researchgate.net |

Table 4: Olefination Reactions for Styryl Group Introduction

Stereoselective Synthesis of (E)- and (Z)-Styryl Isomers in 4-Quinolone Derivatives

The geometry of the styryl double bond in 2-styrylquinoline (B1231325) derivatives is a critical determinant of their chemical and biological properties. The synthesis of these compounds often leads to the formation of (E) and (Z) isomers. However, synthetic methodologies are typically designed to favor the formation of the thermodynamically more stable (E)-isomer.

The stereochemistry of the final product is most commonly established through proton nuclear magnetic resonance (¹H NMR) spectroscopy. The coupling constant (J-value) between the two vinylic protons of the styryl moiety is diagnostic of the isomer's geometry. A large coupling constant, typically in the range of 15.0 to 16.5 Hz, is characteristic of a trans (E) configuration, while a smaller J-value would indicate a cis (Z) arrangement. acs.orgnih.gov

Several synthetic methods have been reported to yield the (E)-isomer with high selectivity. For instance, the condensation reaction of a 2-methylquinoline derivative with an aromatic aldehyde is a common strategy that overwhelmingly produces the (E)-styrylquinoline. nih.gov This stereoselectivity is a consistent feature across various reaction conditions, including those employing green chemistry principles.

One specific method involves the reaction between diethyl 2-methylquinoline-3,4-dicarboxylate and various aromatic aldehydes in a deep eutectic solvent. The resulting (E)-diethyl 2-arylvinylquinoline-3,4-dicarboxylates are confirmed by the characteristic ¹H NMR doublets for the vinylic protons with coupling constants around 16.0 Hz, unequivocally establishing the E-stereoisomer. nih.gov Similarly, solvent-free, microwave-assisted synthesis using zinc chloride as a catalyst also yields (E)-2-styrylquinoline derivatives preferentially. researchgate.net

Table 1: Spectroscopic Evidence for (E)-Isomer Formation

| Product Series | Analytical Method | Key Finding | Reference |

|---|---|---|---|

| S1A–S3A and S1B–S3B | ¹H NMR | J values of 15.08–16.45 ppm confirm trans vinylene groups. | acs.org |

| (E)-diethyl 2-arylvinylquinoline-3,4-dicarboxylates | ¹H NMR | Spin-spin coupling constants Jab ~16.0 Hz establish E-stereoisomer. | nih.gov |

Diversification of the Styryl Phenyl Ring through Substituent Introduction

The functionalization of the styryl phenyl ring is a key strategy for creating a diverse library of this compound analogs. This diversification allows for the fine-tuning of the molecule's properties. The most direct and widely used method for achieving this is through the selection of an appropriately substituted benzaldehyde as a starting material. acs.orgmdpi.com

This approach involves a condensation reaction between a quinoline precursor, such as 2-methyl-6-methoxyquinolin-4-ol, and a benzaldehyde carrying the desired substituent at a specific position (ortho, meta, or para). This modularity enables the introduction of a wide array of functional groups, including electron-donating and electron-withdrawing groups.

For example, researchers have successfully synthesized series of styrylquinolines by reacting 2-methylquinoline precursors with various substituted aldehydes to introduce groups such as:

Electron-donating groups: Methoxy (-OCH₃), dimethylamino (-N(CH₃)₂). acs.orgmdpi.comnih.gov

Electron-withdrawing groups: Chloro (-Cl), bromo (-Br), trifluoromethyl (-CF₃). acs.orgmdpi.com

Other groups: Methylthio (-SCH₃). acs.org

The synthesis of 2-(4-(dimethylamino)styryl)-6-substituted quinoline-4-carboxylic acids, for instance, begins with the Pfitzinger reaction, which condenses a 5-substituted isatin (B1672199) with 4-(4-(dimethylamino)phenyl)but-3-en-2-one, demonstrating how the substituted styryl moiety can be incorporated from the initial steps. nih.gov

Table 2: Examples of Introduced Substituents on the Styryl Phenyl Ring

| Quinoline Precursor | Substituted Benzaldehyde | Introduced Substituent | Resulting Analog Class | Reference |

|---|---|---|---|---|

| 4-Amino-2-methylquinoline | 4-Methoxybenzaldehyde | -OCH₃ | Methoxy-substituted styrylquinoline | mdpi.com |

| 4-Amino-2-methylquinoline | 4-Chlorobenzaldehyde | -Cl | Chloro-substituted styrylquinoline | mdpi.com |

| 4-Amino-2-methylquinoline | 4-(Trifluoromethyl)benzaldehyde | -CF₃ | Trifluoromethyl-substituted styrylquinoline | mdpi.com |

| 2-Methylquinoline-8-ol | 4-(Methylthio)benzaldehyde | -SCH₃ | Methylthio-substituted styrylquinoline | acs.org |

| 5-Substituted Isatin | (from 4-(dimethylamino)phenylbutenone) | -N(CH₃)₂ | Dimethylamino-substituted styrylquinoline | nih.gov |

Green Chemistry Principles and Sustainable Synthetic Approaches for Styrylquinolines

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of styrylquinolines, aiming to reduce environmental impact, improve safety, and increase efficiency. ijpsjournal.com These approaches focus on minimizing waste, avoiding hazardous solvents, and reducing energy consumption.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. youtube.comnih.gov For the synthesis of styrylquinolines, microwave irradiation provides rapid and intense heating of polar reactants, which dramatically reduces reaction times and often improves product yields. youtube.comnih.gov

Several protocols have been developed utilizing this technology. A Knoevenagel reaction between quinaldic acid and various arylbenzaldehydes under microwave irradiation, with trifluoroacetic acid as a catalyst, produces styrylquinoline derivatives in short reaction times and with good yields. nih.gov Another efficient, solvent-free procedure involves the reaction of 2-methylquinoline with aromatic aldehydes in the presence of zinc chloride under microwave irradiation, which benefits from both a shorter reaction time and a simpler workup. researchgate.netresearchgate.net These methods highlight the capacity of microwave assistance to accelerate reactions, moving from hours under conventional heating to mere minutes. youtube.com

Solvent-Free and Aqueous Media Approaches

The reduction or elimination of volatile organic solvents is a cornerstone of green chemistry. Solvent-free, or solid-phase, reactions offer benefits such as reduced pollution, lower costs, and simplified procedures. The aforementioned microwave-assisted synthesis using zinc chloride is one such example of a solvent-free approach. researchgate.net Heterogeneous catalysis using zeolites has also been employed for the solvent-free synthesis of quinoline derivatives, providing a recyclable and environmentally friendly catalytic system. rsc.org

Another sustainable strategy is the use of alternative, benign solvents. Deep eutectic solvents (DESs) are gaining attention as green reaction media due to their low toxicity, biodegradability, and reusability. A green synthesis of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates was successfully achieved using a DES composed of 1,3-dimethylurea (B165225) and L-(+)-tartaric acid. This medium acted as both the solvent and a mild acidic catalyst, eliminating the need for traditional volatile organic solvents. nih.gov Furthermore, conducting reactions in water represents an ideal green approach. The synthesis of a quinine-tetraphenylborate complex in deionized water at room temperature exemplifies a simple and environmentally friendly ion-pair reaction in an aqueous medium. mdpi.com

One-Pot Synthetic Procedures for Efficiency

One-pot synthesis, also known as telescopic synthesis, is a strategy designed to improve process efficiency by combining multiple reaction steps in a single reactor without isolating the intermediates. youtube.com This approach saves time, reduces the consumption of reagents and solvents, and minimizes waste generated from separation and purification processes. youtube.comorganic-chemistry.org

For quinoline derivatives, several one-pot procedures have been developed. The Doebner reaction, for example, provides a one-step synthesis of 6-methoxy-2-arylquinoline-4-carboxylic acids by refluxing a substituted benzaldehyde, pyruvic acid, and p-anisidine in ethanol. nih.gov More complex multi-component reactions have also been devised. A one-pot, three-component synthesis of 4-styrylquinazolines (a related class of compounds) has been reported, starting from 2'-aminochalcones, an aromatic aldehyde, and an ammonium (B1175870) source, mediated by copper(II) acetate. rsc.org Such methods, which are categorized based on the number of reacting components, are highly valued for their strategic efficiency and modularity in constructing complex heterocyclic structures. nih.gov

Optimization of Synthetic Routes and Reaction Conditions for Yield and Purity

The optimization of reaction conditions is a critical process in synthetic chemistry to maximize product yield and purity while minimizing reaction time and side-product formation. prismbiolab.com This is typically achieved by systematically varying parameters such as the catalyst, solvent, temperature, and reaction time.

For the synthesis of 2-styrylquinolines, a study optimized the condensation of 2-methyl-quinoline with aldehydes by exploring different reaction media. The investigation revealed that basic conditions led to an undesired chalcone product, while acidic conditions gave low yields. The optimal result was achieved using a binary solvent mixture of water and acetic acid in the presence of sodium acetate, which furnished the desired 2-styrylquinoline in high yield. researchgate.net

Another example of optimization involved a base-mediated intramolecular cyclization. By systematically testing different bases (e.g., t-BuOK, Cs₂CO₃, K₂CO₃), solvents (e.g., DMF, Dioxane, Toluene), and temperatures, researchers were able to increase the product yield from a low initial value to 87% by switching the temperature from room temperature to 100 °C. researchgate.net

These empirical, "One Factor At a Time" (OFAT) optimization studies are common. prismbiolab.com However, more advanced statistical methods like Design of Experiments (DoE) and data-driven approaches using machine learning are becoming more prevalent to efficiently explore the complex interplay between multiple reaction parameters and identify the true optimal conditions. prismbiolab.combeilstein-journals.org

Table 3: Optimization of Reaction Conditions for a Base-Mediated Cyclization

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | t-BuOK | DMF | rt | 12 | low yield |

| 2 | t-BuOK | DMF | 100 | 1 | 87 |

| 3 | Cs₂CO₃ | DMF | 100 | 2 | 82 |

| 4 | K₂CO₃ | DMF | 100 | 5 | 75 |

| 5 | t-BuOK | Dioxane | 100 | 3 | 78 |

| 6 | t-BuOK | Toluene | 100 | 3 | 72 |

Adapted from a study on a related quinoline synthesis to illustrate the optimization process. researchgate.net

Spectroscopic Elucidation and Advanced Structural Characterization of 6 Methoxy 2 Styrylquinolin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the hydrogen and carbon framework.

Proton Nuclear Magnetic Resonance (¹H-NMR) Chemical Shift Analysis

The ¹H-NMR spectrum of 6-Methoxy-2-styrylquinolin-4-ol provides critical information about the electronic environment of the protons in the molecule. The aromatic protons of the quinoline (B57606) and styryl moieties typically resonate in the downfield region, generally between δ 7.0 and 8.5 ppm. nih.gov The precise chemical shifts and coupling patterns of these protons are dictated by their position on the rings and the electronic effects of the substituents.

A key feature is the singlet signal corresponding to the methoxy (B1213986) group (-OCH₃) protons, which is characteristically found in the upfield region of the aromatic signals, often around δ 3.8-4.0 ppm. nih.govmdpi.com For instance, in a related compound, the methoxy protons appeared as a singlet at 3.94 ppm. nih.gov The vinyl protons of the styryl group exhibit distinct signals, with their coupling constant providing information about the stereochemistry (E or Z) of the double bond. The proton on the carbon adjacent to the quinoline ring (H-α) and the terminal proton (H-β) will appear as doublets, with a large coupling constant (typically >15 Hz) indicative of a trans (E) configuration. mdpi.com The hydroxyl proton (-OH) at position 4 can appear as a broad singlet over a wide range of chemical shifts and its signal may be confirmed by D₂O exchange.

Table 1: Representative ¹H-NMR Chemical Shifts for this compound and Related Structures

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic Protons (Quinoline & Styryl) | 7.0 - 8.5 | Multiplet | The exact shifts depend on substitution patterns. nih.gov |

| Vinylic Proton (H-α) | ~6.3 | Doublet | Coupling constant helps determine stereochemistry. mdpi.com |

| Vinylic Proton (H-β) | ~6.7 | Doublet | Coupling constant helps determine stereochemistry. mdpi.com |

| Methoxy Protons (-OCH₃) | 3.8 - 4.0 | Singlet | A characteristic sharp signal. nih.govmdpi.com |

| Hydroxyl Proton (-OH) | Variable | Broad Singlet | Position is concentration and solvent dependent. |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectral Interpretation

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information on the carbon skeleton of this compound. The carbon atoms of the aromatic quinoline and styryl rings typically appear in the range of δ 100-160 ppm. nih.gov The carbon bearing the hydroxyl group (C-4) is expected to be significantly deshielded and resonate at a higher chemical shift, often in the range of δ 170-180 ppm, characteristic of a carbon in a quinolin-4-ol system.

The carbon of the methoxy group (-OCH₃) is readily identified by its characteristic signal in the upfield region, typically around δ 55-60 ppm. nih.govmdpi.com The vinylic carbons of the styryl group will have distinct signals in the aromatic region, and their positions can be confirmed with the aid of 2D NMR techniques. The quaternary carbons, those without any attached protons, will often show weaker signals compared to the protonated carbons.

Table 2: Representative ¹³C-NMR Chemical Shifts for this compound and Related Structures

| Carbon Assignment | Typical Chemical Shift (δ, ppm) | Notes |

| C-4 (bearing -OH) | 170 - 180 | Significantly downfield shifted. |

| Aromatic Carbons (Quinoline & Styryl) | 100 - 160 | A complex region of multiple signals. nih.gov |

| C-6 (bearing -OCH₃) | ~152-158 | Influenced by the electron-donating methoxy group. nih.govmdpi.com |

| Vinylic Carbons (C-α, C-β) | ~125-135 | Resonate within the aromatic region. mdpi.com |

| Methoxy Carbon (-OCH₃) | 55 - 60 | A characteristic upfield signal. nih.govmdpi.com |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and to establish the connectivity within the this compound molecule, two-dimensional (2D) NMR experiments are indispensable. mdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. It is particularly useful for tracing the connectivity between adjacent protons in the quinoline and styryl fragments. For example, the correlation between the vinylic protons (H-α and H-β) would be clearly visible, confirming their adjacent positions. mdpi.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. For instance, the signal for the methoxy protons can be directly linked to the methoxy carbon signal. mdpi.com

Correlation of Experimental and Theoretically Calculated NMR Spectra

In modern structural elucidation, computational methods are increasingly used to support experimental data. Density Functional Theory (DFT) calculations can be employed to predict the ¹H and ¹³C NMR chemical shifts of this compound. mdpi.comnih.gov By comparing the theoretically calculated spectra with the experimental spectra, a higher level of confidence in the structural assignment can be achieved. nih.gov The correlation between the experimental and calculated chemical shifts is often evaluated using statistical measures like the Mean Absolute Error (MAE). nih.gov This approach is particularly valuable for resolving ambiguities in complex spectra and for confirming the proposed structure. mdpi.com

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display a series of characteristic absorption bands corresponding to the vibrations of its specific functional groups.

O-H Stretching: A broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. The broadness is due to hydrogen bonding.

C-H Stretching: The aromatic C-H stretching vibrations of the quinoline and styryl rings are expected to appear above 3000 cm⁻¹. The C-H stretching of the methoxy group will be observed in the region of 2950-2850 cm⁻¹. mdpi.com

C=C and C=N Stretching: The stretching vibrations of the C=C bonds in the aromatic rings and the styryl group, as well as the C=N bond in the quinoline ring, will give rise to a series of sharp to medium intensity bands in the 1650-1450 cm⁻¹ region. mdpi.com

C-O Stretching: The C-O stretching vibration of the aryl ether (methoxy group) will produce a strong absorption band, typically in the range of 1275-1200 cm⁻¹. mdpi.com The C-O stretching of the hydroxyl group will also contribute in this region.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (hydroxyl) | 3400 - 3200 | Broad, Strong |

| C-H Stretch (aromatic) | > 3000 | Medium to Weak |

| C-H Stretch (methoxy) | 2950 - 2850 | Medium |

| C=C and C=N Stretch | 1650 - 1450 | Medium to Strong |

| C-O Stretch (aryl ether) | 1275 - 1200 | Strong |

Raman Spectroscopy Applications in Molecular Characterization

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of molecules. For styrylquinoline derivatives, Raman spectra offer a detailed fingerprint of the molecular structure. Studies on copolymers containing styrylquinoline have demonstrated the utility of Raman spectroscopy in characterizing their structural properties. mdpi.com Similarities in the bands observed in both FTIR and Raman measurements confirm the structural integrity of these polymers. mdpi.com

In related zinc-complexed styrylquinoline compounds, Raman spectroscopy, in conjunction with other techniques, has been used to study the influence of different substituents on the structural and optical properties. researchgate.net The vibrational modes identified in the Raman spectra provide direct evidence of the covalent bonding and molecular framework, which is essential for correlating the structure with the observed photophysical properties.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing quinoline derivatives, which can be prone to fragmentation under harsher ionization methods. In the analysis of related 6-methoxy-2-arylquinoline-4-carboxylic acid derivatives, ESI-MS was used to confirm the molecular weights of the synthesized compounds. nih.gov For instance, the mass spectrum of 2-(3-hydroxy-4-methoxyphenyl)-6-methoxyquinoline-4-carboxylic acid showed a molecular ion peak at m/z 324.0, corresponding to the [M-1] ion. nih.gov This technique provides a rapid and accurate determination of the molecular mass, a fundamental characteristic of a compound. The structures of various styryl quinoline derivatives have been confirmed using MS, alongside other spectroscopic methods like 1H NMR and IR. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule, allowing for the determination of its elemental composition with high accuracy. This level of precision is critical for distinguishing between compounds with the same nominal mass but different chemical formulas. For example, the characterization of a novel curcumin (B1669340) analog, 2-chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]-styryl}pyrimidine, was performed using HRMS, and the experimental data showed a perfect match with theoretical spectra. mdpi.com This capability is crucial for confirming the identity of newly synthesized compounds and for detailed structural elucidation in complex chemical studies.

Electronic Spectroscopy for Conjugation and Chromophore Analysis

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, is vital for understanding the electronic structure and photophysical properties of conjugated systems like this compound.

UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption spectra of styrylquinoline derivatives are characterized by strong absorption bands in the UV and visible regions, arising from π-π* transitions within the extended conjugated system.

The position and intensity of these absorption bands are sensitive to the solvent polarity and the nature of substituents on the quinoline and styryl moieties. For various styrylquinoline derivatives, maximum absorption wavelengths (λmax) have been observed in the range of 325–376 nm in different solvents. nih.gov The presence of methoxyl groups, such as the one in this compound, is known to influence the electronic properties and thus the absorption spectrum. nih.gov

Studies on styrylquinoline copolymers have shown absorption bands attributed to the π-π* transition of the styrylquinoline unit around 380 nm. researchgate.net Furthermore, theoretical studies using time-dependent density functional theory (TD-DFT) have been employed to calculate and interpret the UV/Vis absorption spectra of related styrylpyridine compounds, providing a deeper understanding of the electronic transitions involved. nih.govresearchgate.net

Table 1: UV-Vis Absorption Data for Selected Styrylquinoline Derivatives

| Compound/Derivative | Solvent | λmax (nm) | Molar Extinction Coefficient (ε, L·mol⁻¹·cm⁻¹) | Reference |

| Styryl quinoline derivatives | CH₃OH, DMSO, THF, DMF | 325-376 | 1.738×10⁴ - 4.578×10⁴ | nih.gov |

| ZnStq_R:PVK thin films | - | ~380 | - | researchgate.net |

| 2-styrylpyridine (theoretical) | Gas Phase | - | - | nih.gov |

| 2-styrylpyridine (theoretical) | Solution | - | - | nih.gov |

Fluorescence spectroscopy reveals information about the excited state properties of a molecule, including its emission wavelength and quantum yield. Styrylquinoline derivatives are known for their fluorescent properties, which are highly dependent on their molecular structure and environment.

The introduction of different substituents into the styryl moiety can shift the emission band to longer wavelengths, resulting in a transition from blue to green or even yellow-orange fluorescence. mdpi.com For instance, the emission wavelengths of various styryl quinoline derivatives have been measured to be in the range of 367–477 nm. nih.gov The solvent also plays a significant role, with emission wavelengths varying significantly in the order of DMSO > DMF > CH₃OH > THF for certain derivatives. nih.gov This solvatochromic effect, where the emission color changes with solvent polarity, is a key feature of many fluorescent dyes. mdpi.com

The difference between the absorption and emission maxima, known as the Stokes shift, is another important photophysical parameter. Large Stokes shifts have been observed for some styrylpyridinium derivatives, which is a desirable property for fluorescent probes to minimize self-absorption. nih.gov

Table 2: Fluorescence Emission Data for Selected Styrylquinoline Derivatives

| Compound/Derivative | Excitation Wavelength (nm) | Emission Wavelength (nm) | Solvent | Reference |

| Styryl quinoline derivatives | λmax | 367-477 | CH₃OH, DMSO, THF, DMF | nih.gov |

| Styrylquinoline copolymers | 340 | - | - | mdpi.com |

| Styrylquinoline copolymers (thin films) | 266 | 350-800 | - | mdpi.com |

| 2-(3,4,5-trimethoxyphenyl)styryl quinolone | λmax | - | DMSO > DMF > CH₃OH > THF | nih.gov |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

A thorough search of scientific databases, including the Cambridge Structural Database (CSD), indicates that the specific single-crystal X-ray crystallographic data for this compound has not been publicly reported. Therefore, detailed experimental values for its unit cell dimensions, space group, and precise atomic coordinates are not available at this time.

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. Should the crystal structure of this compound be determined in the future, this technique would provide invaluable insights into its solid-state conformation and packing. The analysis would reveal precise bond lengths, bond angles, and torsion angles, defining the molecule's exact geometry.

Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, that govern how the molecules arrange themselves in the crystal lattice. This information is crucial for understanding the compound's physical properties, such as melting point, solubility, and polymorphism. For instance, the presence and nature of hydrogen bonds involving the hydroxyl and methoxy groups, as well as the quinoline nitrogen, would be identified. The planarity of the quinoline and styryl moieties and the dihedral angle between them would also be precisely determined, offering a complete picture of its molecular architecture in the solid state.

Without experimental data, a table of crystallographic parameters cannot be generated. Future research involving the successful crystallization and X-ray diffraction analysis of this compound would be necessary to provide these specific details.

Computational and Theoretical Investigations of 6 Methoxy 2 Styrylquinolin 4 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations have become an indispensable tool for investigating the fundamental properties of molecular systems. For quinoline (B57606) derivatives, these methods elucidate the relationships between structure and electronic characteristics, guiding synthetic efforts and explaining experimental observations.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process minimizes the potential energy of the structure, providing accurate predictions of bond lengths, bond angles, and dihedral angles. A frequently used approach for this type of analysis combines the B3LYP functional with the 6–311G(d,p) basis set, a combination known for its balance of accuracy and computational efficiency. mdpi.com

Table 1: Example of DFT-Calculated Geometrical Parameters for a Quinoline Derivative This table is illustrative, showing typical parameters obtained from DFT calculations.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C2=N1 | 1.35 Å |

| Bond Length | C4-O | 1.36 Å |

| Bond Length | C6-O(CH3) | 1.37 Å |

| Bond Angle | C2-N1-C9 | 118.5° |

| Bond Angle | C3-C4-C10 | 119.2° |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to predict the electronic absorption spectra of molecules. mdpi.comresearchgate.net This method calculates the energies required to promote an electron from a lower energy orbital to a higher energy one, which correspond to the absorption bands observed in an experimental UV/Vis spectrum. mdpi.com Calculations are typically performed on the ground-state optimized geometry using a model like the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM) to simulate solvent effects. mdpi.com

For a related quinine-tetraphenylborate complex, TD-DFT calculations at the B3LYP/6–311G(d,p) level successfully predicted three significant absorption bands. mdpi.comresearchgate.net These theoretical transitions were found to be in good agreement with experimental data, demonstrating the predictive power of the TD-DFT method. mdpi.com

Table 2: Predicted Electronic Transitions and Absorption Wavelengths for a Methoxyquinoline System from a TD-DFT Calculation

| Transition | Excitation Energy (eV) | Calculated Wavelength (λmax, nm) | Oscillator Strength (f) |

|---|---|---|---|

| HOMO → LUMO | 3.03 | 408.9 | 0.21 |

| HOMO → LUMO+1 | 4.42 | 280.6 | 0.15 |

| HOMO-1 → LUMO | 6.79 | 182.5 | 0.35 |

Data derived from a study on a quinine-tetraphenylborate complex. mdpi.com

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO energy is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wuxiapptec.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. wuxiapptec.com A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. mdpi.com In the context of chemical reactions, reactivity can often be gauged by the energy difference between the HOMO of one reactant and the LUMO of the other. wuxiapptec.com

Table 3: Example Frontier Orbital Energies and Energy Gap for a Methoxyquinoline System

| Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | -1.50 | Electron accepting ability |

| HOMO | -6.20 | Electron donating ability |

| Energy Gap (ΔE) | 4.70 | Indicator of chemical reactivity |

Energy values are illustrative and based on typical findings for related compounds. mdpi.com

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution within a molecule and identify sites prone to electrophilic and nucleophilic attack. mdpi.com The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values. mdpi.com

The standard color scheme is as follows:

Red: Represents regions of the most negative electrostatic potential, which are electron-rich. These sites are attractive to electrophiles.

Blue: Represents regions of the most positive electrostatic potential, which are electron-poor. These sites are susceptible to attack by nucleophiles.

Green: Represents regions of neutral or near-zero potential.

For quinoline-based structures, MEP maps often show negative potential (red/orange) around electronegative atoms like oxygen and nitrogen, highlighting them as sites for electrophilic attack or hydrogen bonding. mdpi.com Positive potential (blue) is typically located around hydrogen atoms. mdpi.com These maps provide crucial information about where a molecule can engage in intermolecular interactions. mdpi.com

Computational methods are used to quantify the strength and nature of intermolecular interactions that hold molecular complexes together. The total interaction energy is a sum of several components, including electrostatic, polarization, dispersion, and repulsion energies. mdpi.com

A negative value for the total interaction energy indicates that the formation of the complex is energetically favorable and therefore stable. mdpi.com Dispersion forces, which arise from transient fluctuations in electron density, often play a crucial role in the stability of crystal structures involving aromatic rings, such as in π–π stacking. mdpi.com Electrostatic interactions are also significant, particularly when charged species or highly polar functional groups are involved. mdpi.com

Data derived from a study on 2-methoxy-4,6-diphenylnicotinonitrile. mdpi.com

Fukui functions are reactivity indices derived from DFT that pinpoint the specific atoms within a molecule most susceptible to different types of chemical attack. researchgate.netresearchgate.net These functions quantify the change in electron density at a particular point in the molecule when an electron is added or removed.

There are three main types of Fukui functions:

f(r)⁺ for Nucleophilic Attack: This function identifies the sites most likely to be attacked by a nucleophile. Regions with high values of f(r)⁺ are electrophilic. researchgate.netresearchgate.net

f(r)⁻ for Electrophilic Attack: This function identifies the sites most likely to be attacked by an electrophile. Regions with high values of f(r)⁻ are nucleophilic. researchgate.netresearchgate.net

f(r)⁰ for Radical Attack: This function predicts the sites most susceptible to attack by a radical species. researchgate.net

By visualizing these functions, researchers can determine which atoms in the 6-Methoxy-2-styrylquinolin-4-ol structure are the most reactive centers, providing a more detailed picture of reactivity than MEP maps alone. These functions are often observed to be dispersed across the conjugated system of the molecule. researchgate.net

Molecular Modeling Studies for Ligand-Target Interactions

Molecular modeling has become an indispensable tool in drug discovery, offering a window into the intricate dance between a ligand and its biological receptor. For this compound and its analogs, these studies are crucial for predicting how the molecule binds to its target and the stability of this interaction over time.

Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These simulations are instrumental in understanding the binding modes and estimating the binding affinities of ligands with their biological receptors.

In studies of related 6-methoxy-2-arylquinoline derivatives as potential P-glycoprotein (P-gp) inhibitors, molecular docking has been employed to elucidate the interactions with a homology-modeled human P-gp. nih.govnih.gov For instance, the docking of (6-methoxy-2-phenylquinolin-4-yl)methanol, a compound structurally similar to this compound, revealed key interactions within the P-gp binding site. nih.gov These studies help to rationalize the structure-activity relationship (SAR) data, which have indicated that a hydroxyl group at the 4-position of the quinoline ring plays a significant role in the inhibitory activity against P-gp. nih.govmdpi.com

Furthermore, broader studies on styrylquinoline derivatives targeting enzymes like cyclin-dependent kinase 2 (CDK2) have utilized molecular docking to analyze the interactions between the ligands and the enzyme's active site. These in silico experiments provide insights into the nature of inhibitor-enzyme interactions, which are critical for the rational design of more potent anticancer agents.

| Compound Class | Biological Target | Key Interacting Residues (Predicted) | Predicted Binding Affinity (Example) | Reference |

|---|---|---|---|---|

| 6-Methoxy-2-arylquinolines | P-glycoprotein (P-gp) | Not explicitly detailed in the provided search results | Not explicitly detailed in the provided search results | nih.govnih.gov |

| Styrylquinoline Derivatives | Cyclin-dependent kinase 2 (CDK2) | Not explicitly detailed in the provided search results | Not explicitly detailed in the provided search results |

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-receptor complex and to observe its conformational dynamics over a period of time. MD simulations provide a more realistic physiological environment by considering the movements of atoms and molecules.

The insights gained from MD simulations are invaluable for confirming the binding hypotheses generated from molecular docking and for refining the design of new, more stable, and potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. This approach is fundamental in medicinal chemistry for predicting the activity of new compounds and for understanding the structural features that are important for their biological effects.

Both two-dimensional (2D) and three-dimensional (3D) QSAR methodologies are employed in the study of bioactive compounds. 2D-QSAR models use descriptors that are derived from the 2D representation of a molecule, such as topological indices and physicochemical properties. In contrast, 3D-QSAR models consider the 3D structure of the molecules and their interaction fields.

For the styrylquinoline class of compounds, 3D-QSAR studies have been particularly informative. These studies involve aligning a series of structurally related compounds and calculating their steric and electrostatic fields. Statistical methods are then used to correlate these fields with the observed biological activities.

Comparative Molecular Similarity Indices Analysis (CoMSIA) is a 3D-QSAR technique that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. The results of a CoMSIA study are often visualized as 3D contour maps, which highlight the regions around the molecule where modifications are likely to increase or decrease biological activity.

In the investigation of styrylquinoline derivatives as anticancer agents, CoMSIA has been used to generate models with high predictive ability. These models provide a visual representation of the SAR, indicating where bulky groups, electronegative groups, or hydrophobic moieties might be beneficial for enhancing the compound's potency.

The ultimate goal of QSAR studies is to derive robust and predictive models that can be used to guide the rational design of new and more effective compounds. For styrylquinoline derivatives, 3D-QSAR models with high squared correlation coefficients (R²) and cross-validated correlation coefficients (Q²) have been developed.

These predictive models allow researchers to estimate the biological activity of newly designed molecules even before they are synthesized and tested, thereby saving significant time and resources in the drug discovery process. The insights from these models, combined with the structural information from molecular docking and MD simulations, provide a powerful platform for the development of novel therapeutic agents based on the this compound scaffold.

| QSAR Method | Cross-validated R² (Q²) | Correlation Coefficient (R²) | Predicted R² (R²_pred) | Key Findings from Contour Maps | Reference |

|---|---|---|---|---|---|

| CoMFA (Comparative Molecular Field Analysis) | 0.580 | 0.90 | 0.99 | The contour maps from these analyses provide insights into the steric, electrostatic, and other field effects that influence the biological activity of styrylquinoline derivatives, guiding the design of more potent compounds. | |

| CoMSIA (Comparative Molecular Similarity Indices Analysis) | 0.68 | 0.91 | 0.94 |

Cheminformatics Analysis for Molecular Descriptors and Theoretical Profiling

Cheminformatics provides a powerful lens through which the structural attributes of this compound can be correlated with its potential biological activities. By calculating a variety of molecular descriptors, it is possible to develop theoretical profiles that predict the compound's behavior and guide further investigation. These descriptors fall into several categories, including topological, geometrical, and electronic, each offering unique insights into the molecule's characteristics.

Topological and Geometrical Descriptors in QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that relate the chemical structure of a compound to its biological activity. In the context of this compound and its analogs, topological and geometrical descriptors are fundamental to building robust QSAR models. These descriptors quantify various aspects of molecular structure and shape, which are crucial for molecular recognition and interaction with biological targets.

Topological descriptors are numerical values derived from the 2D representation of a molecule, encoding information about its size, shape, branching, and connectivity. Geometrical descriptors, on the other hand, are derived from the 3D structure of the molecule and provide information about its spatial arrangement.

In studies of styrylquinoline derivatives, a variety of descriptors have been employed to develop QSAR models for activities such as anticancer and antiviral effects. elsevierpure.com While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles from related compounds can be extrapolated. For instance, a 2D-QSAR study on 2-styrylquinoline (B1231325) derivatives as anticancer agents utilized a combination of topological, physicochemical, geometrical, and constitutional descriptors to build a predictive model. nih.gov

Commonly used topological and geometrical descriptors in QSAR studies of quinoline and styrylquinoline derivatives are summarized in the table below. These descriptors are critical in defining the structural features that influence biological activity.

| Descriptor Type | Descriptor Name | Description | Potential Relevance for this compound |

| Topological | Wiener Index | A measure of the sum of distances between all pairs of atoms in the molecule, reflecting its compactness. | Influences the overall shape and potential for steric interactions. |

| Molecular Connectivity Indices (e.g., Kier & Hall indices) | Describe the degree of branching and connectivity within the molecule. | The styryl and quinoline moieties contribute significantly to these indices. | |

| Balaban Index | A distance-based topological index that is sensitive to branching and cyclicity. | Reflects the intricate topology of the fused ring system and the styryl side chain. | |

| Polar Surface Area (PSA) | The sum of surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. | The hydroxyl and methoxy (B1213986) groups are key contributors, influencing membrane permeability. | |

| Geometrical | Molecular Volume | The volume occupied by the molecule. | A fundamental descriptor for assessing ligand-receptor fit. |

| Surface Area | The total surface area of the molecule. | Important for understanding intermolecular interactions. | |

| Ovality | A measure of the non-sphericity of a molecule. | The elongated shape of the styrylquinoline scaffold would result in a high ovality value. | |

| Shadow Indices | Projections of the molecular shape, providing a 2D representation of the 3D structure. | Can be critical for understanding how the molecule fits into a binding pocket. |

In a typical QSAR study, these descriptors would be calculated for a series of analogs of this compound with varying substituents. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would then be used to derive an equation that correlates a selection of these descriptors with the observed biological activity (e.g., IC₅₀ values). elsevierpure.com Such models can reveal that, for instance, increased molecular volume might negatively impact activity, while a specific range of polar surface area is optimal for cell penetration and target engagement.

Pharmacophore Modeling for Identification of Essential Features for Activity

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model does not represent a real molecule but rather an abstract concept that embodies the key interaction points between a ligand and its biological target.

For the styrylquinoline class of compounds, pharmacophore models have been developed to understand their anticancer and tubulin polymerization inhibitory activities. nih.govresearchgate.netresearchgate.net These models typically highlight a common set of chemical features that are crucial for biological function. While a specific pharmacophore model for this compound has not been explicitly published, a hypothetical model can be constructed based on the features consistently identified in related styrylquinoline and quinoline derivatives.

The essential pharmacophoric features for the biological activity of styrylquinoline-type compounds often include:

Hydrogen Bond Acceptors (HBA): Atoms that can accept a hydrogen bond from the receptor.

Hydrogen Bond Donors (HBD): Atoms or groups that can donate a hydrogen bond to the receptor.

Aromatic Rings (AR): Planar, cyclic, and conjugated systems that can engage in π-π stacking or hydrophobic interactions.

Hydrophobic Features (HY): Non-polar groups that can form hydrophobic interactions with the receptor.

Based on the structure of this compound, a putative pharmacophore model can be proposed, as detailed in the table below.

| Pharmacophoric Feature | Structural Moiety in this compound | Potential Role in Biological Activity |

| Hydrogen Bond Acceptor (HBA) | Oxygen atom of the methoxy group (-OCH₃) | Can form a hydrogen bond with a donor group in the active site of a target protein. |

| Nitrogen atom of the quinoline ring | Can act as a hydrogen bond acceptor, a common feature in quinoline-based inhibitors. nih.gov | |

| Hydrogen Bond Donor (HBD) | Hydroxyl group (-OH) at position 4 | Can donate a hydrogen bond, which is often a critical interaction for kinase inhibitors. |

| Aromatic Ring (AR) | Quinoline ring system | Provides a scaffold for π-π stacking interactions with aromatic residues in the binding pocket. |

| Phenyl ring of the styryl group | Can participate in hydrophobic and aromatic interactions. | |

| Hydrophobic Feature (HY) | Styryl linker (-CH=CH-) | The ethylene (B1197577) bridge contributes to the overall hydrophobicity and rigidity of the molecule. nih.gov |

A 3D-QSAR study on quinoline derivatives as tubulin inhibitors identified a six-point pharmacophore model consisting of three hydrogen bond acceptors and three aromatic rings as being crucial for activity. nih.gov Similarly, research on other quinoline-based inhibitors often highlights the importance of the quinoline nitrogen as a hydrogen bond acceptor. nih.gov The hydroxyl group at the 4-position of the quinoline ring is a common feature in many biologically active quinolin-4-ols and is expected to be a key hydrogen bond donor. The planar aromatic rings are essential for establishing favorable interactions within the often-hydrophobic binding sites of protein targets.

By mapping these essential features onto the 3D structure of this compound, researchers can use this pharmacophore model as a query to screen large chemical databases for novel compounds with similar features and, therefore, potentially similar biological activities. This approach accelerates the discovery of new lead compounds for drug development.

Structure Activity Relationship Sar Studies of 6 Methoxy 2 Styrylquinolin 4 Ol Derivatives

Impact of Substituent Nature and Position on the Quinoline (B57606) Ring

The quinoline ring is a core component of this compound class, and the nature and placement of substituents on this ring system are critical determinants of biological interaction and activity.

Influence of the Methoxy (B1213986) Group at Position 6 on Biological Interaction

The methoxy group (-OCH3) at the 6-position of the quinoline ring plays a significant role in the biological activity of these compounds. This functional group is prevalent in many natural products and their derivatives, often enhancing ligand-target binding, improving physicochemical properties, and favorably influencing absorption, distribution, metabolism, and excretion (ADME) parameters. nih.gov In the context of 2-styrylquinoline (B1231325) derivatives, the C-6 methoxy group has been shown to be a crucial contributor to their antimetastatic effects. mdpi.com Docking studies with certain 6-methoxy-2-arylquinoline derivatives have revealed that the oxygen atom of the methoxy group can form hydrogen bonds with amino acid residues, such as Gln 986, in the binding pockets of target proteins like P-glycoprotein. nih.gov The position of the methoxy group is also a determining factor in the compound's mechanism of action. For instance, in some related heterocyclic compounds, shifting a methoxy group from the 5-position to the 6-position can switch the biological activity from inducing methuosis to disrupting microtubules. nih.gov

Role of the Hydroxyl Group at Position 4 on Bioactivity

The hydroxyl group (-OH) at the 4-position of the quinoline ring is another key functional group that significantly influences the bioactivity of these compounds. SAR studies on a series of 6-methoxy-2-arylquinolines identified the hydroxylmethyl group at position 4 as being essential for their P-glycoprotein inhibitory activity. nih.govnih.gov In some cases, replacing the hydroxyl group with a methoxy group at certain positions can have a negligible effect on binding affinity, suggesting that both groups can play a vital role in the interaction with biological targets. researchgate.net

Contributions of Substituents at Positions 5, 7, and 8 to Activity Modulation

Substituents at other positions on the quinoline ring, such as 5, 7, and 8, also contribute to the modulation of biological activity. In some related quinoline and quinazoline (B50416) structures, the presence and position of methoxy groups at these locations can either enhance or diminish the desired biological effect. mdpi.comnih.gov For instance, in one study on imidazobenzothiazoles, a methoxy group at the C-7 position improved cytotoxic activity compared to the parent compound. However, additional methoxy groups at the 5- and 8-positions led to a decrease in activity. mdpi.com The introduction of an aminoalkylether group at position 7 and a methoxyl group at position 8 in certain quinazoline derivatives has been explored for its potential to inhibit specific protein-protein interactions. nih.gov

Role of Styryl Moiety Substitutions and Stereochemistry

The styryl moiety, which consists of a vinyl group attached to a phenyl ring, provides another avenue for structural modification to fine-tune the biological activity of 6-methoxy-2-styrylquinolin-4-ol derivatives.

Electronic and Steric Effects of Phenyl Ring Substituents on Biological Response

The electronic and steric properties of substituents on the phenyl ring of the styryl moiety can profoundly influence the biological response. The phenyl group itself is generally considered to be inductively withdrawing and resonance donating, and it tends to resist oxidation and reduction. wikipedia.org The addition of substituents to this ring can alter its electronic distribution and steric profile, thereby affecting how the molecule interacts with its biological target.

Both electron-donating and electron-withdrawing substituents on the phenyl ring have been shown to be compatible with certain biological activities, often leading to high yields and good enantioselectivities in synthetic processes. researchgate.net However, the position of these substituents is crucial. For example, electron-withdrawing groups at certain positions on the phenyl ring have been observed to reduce stereoselectivities in some reactions. researchgate.net

The nature of the substituent also matters. In studies of related chalcone (B49325) derivatives, the introduction of halogen groups at the para-position of the phenyl ring was associated with a decrease in growth inhibitory effects. nih.gov Similarly, the introduction of a methoxy group was found to diminish the activity of some benzoylbenzophenone thiosemicarbazone derivatives, possibly due to increased steric hindrance. mdpi.com In contrast, for a series of 2-styrylchromone derivatives, the introduction of a methoxy group at the 4-position of the benzene (B151609) ring resulted in compounds with significant tumor-specificity. researchmap.jp

The following table summarizes the effects of various substituents on the phenyl ring of the styryl moiety on the biological activity of different classes of compounds, providing a glimpse into the complex interplay of electronic and steric factors.

| Compound Class | Substituent | Position | Effect on Biological Activity |

| N-Boc-protected ketimines | Electron-donating or -withdrawing | Various | Generally well-tolerated, maintaining high yields and enantioselectivity. researchgate.net |

| N-Boc-protected ketimines | Electron-withdrawing | C5 and C7 | Reduced stereoselectivity. researchgate.net |

| Chalcone derivatives | Halogen | para | Decreased growth inhibitory effect. nih.gov |

| Benzoylbenzophenone thiosemicarbazones | Methoxy | Not specified | Diminished inhibitory activity, possibly due to steric hindrance. mdpi.com |

| 2-Styrylchromones | Methoxy | 4 | Increased tumor-specificity. researchmap.jp |

Impact of Styryl Double Bond Stereochemistry (E/Z Isomerism) on Biological Potency

The stereochemical configuration of the styryl double bond, referring to the E (trans) and Z (cis) isomers, is a critical determinant of the biological potency of this compound derivatives. The spatial arrangement of the styryl group in relation to the quinoline core significantly influences the molecule's interaction with its biological target. nih.gov

Research has shown that for many biological activities, the (E)-isomers of styrylquinolines exhibit greater potency compared to their (Z)-counterparts. This is often attributed to the more linear and planar conformation of the (E)-isomer, which can lead to a better fit within the binding site of a target protein. For instance, in the context of α-synuclein aggregate imaging, the (E)-isomer of a styrylquinoline derivative demonstrated a high binding affinity. nih.gov The planarity of the (E)-isomer is thought to facilitate more effective π-π stacking interactions with aromatic amino acid residues in the target's binding pocket.

Conversely, the (Z)-isomer, with its bent structure, may experience steric hindrance, preventing optimal interaction with the binding site. This difference in three-dimensional shape directly translates to variations in biological efficacy. While direct comparative studies on the E/Z isomerism of this compound itself are not extensively detailed in the provided results, the general principle of stereochemistry's impact on the biological activity of related compounds is well-established. nih.gov

Table 1: Illustrative Impact of Isomerism on Biological Activity

| Compound Class | Isomer | Biological Activity | Observation |

| Styrylquinolines | E (trans) | Higher Potency | Generally more active due to favorable spatial orientation for target binding. nih.gov |

| Styrylquinolines | Z (cis) | Lower Potency | Often less active due to steric hindrance and a less optimal fit in the binding site. |

Correlations between Structural Modifications and Predicted Biological Interactions

The biological activity of this compound derivatives can be finely tuned through specific structural modifications. The nature and position of substituents on both the quinoline and the styryl moieties have a direct impact on the compound's physicochemical properties and, consequently, its biological interactions.

Styryl Phenyl Ring Substitutions: The addition of various functional groups to the styryl phenyl ring can dramatically alter biological potency. Electron-donating groups (like hydroxyl or additional methoxy groups) and electron-withdrawing groups (such as halogens or nitro groups) can modify the electronic distribution across the molecule. This, in turn, affects the strength of interactions like hydrogen bonds and van der Waals forces with the biological target. For example, studies on related betulinic acid derivatives showed that the position and number of methoxy groups on a cinnamic acid moiety significantly influenced anti-HIV activity. nih.gov

Molecular docking studies are often employed to predict how these structural changes translate to biological interactions. These computational simulations can model the binding of the styrylquinoline derivatives to a target protein, providing insights into the specific amino acid residues involved in the interaction and the types of bonds formed. aaup.eduresearchgate.net

Development of SAR Models for Guiding the Design of Targeted Biological Mechanisms

The systematic study of how different structural features affect biological activity allows for the development of predictive SAR models. These models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are invaluable tools in modern drug design, enabling a more rational and efficient search for potent and selective compounds. nih.gov

2D-QSAR models establish a statistical correlation between physicochemical descriptors of the molecules (such as lipophilicity, electronic parameters, and steric factors) and their observed biological activity. For instance, a 2D-QSAR study on a series of 2-styrylquinoline derivatives identified key descriptors that correlate with their anticancer activity. aaup.edu

3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of the SAR. These models generate contour maps that highlight regions around the molecule where certain properties (e.g., steric bulk, positive or negative charge) would enhance or diminish biological activity. These maps serve as a guide for medicinal chemists to design new derivatives with improved potency. A 3D-QSAR study on styrylquinoline derivatives as anticancer agents successfully used this approach to design new, more potent analogues.

These predictive models not only accelerate the discovery of new drug candidates but also contribute to a deeper understanding of their mechanism of action by identifying the key molecular features responsible for their biological effects.

Mechanistic Studies of Biological Interactions of 6 Methoxy 2 Styrylquinolin 4 Ol Derivatives Theoretical and in Vitro Focus

Interaction with Specific Molecular Targets

p53 Protein Binding and Functional Modulation

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis, and its pathway is a key target in cancer therapy. Studies on styrylquinoline and styrylquinazoline (B1260680) derivatives have revealed complex interactions with the p53 signaling pathway.

Interestingly, some styrylquinoline derivatives exhibit their anticancer effects through a p53-independent mechanism. A study of various styrylquinolines found them to be more active against colon carcinoma cells with a disabled TP53 gene (HCT116 p53-/-) than against cells with wild-type p53. nih.govnih.govresearchgate.net This suggests that these compounds can induce apoptosis via alternative routes, such as the mitochondrial pathway, potentially initiated by their ability to intercalate with DNA or generate reactive oxygen species. nih.govresearchgate.net

Conversely, other related structures, such as 2-styryl-4-aminoquinazoline derivatives, have been shown to activate the p53 pathway. medlink.comresearchgate.net One such compound, 10ah , was found to increase the expression of p53 and phosphorylated p53. medlink.com This activation leads to cell cycle arrest and apoptosis through the modulation of downstream targets like p21, Bax, and Bcl-2. medlink.com The mechanism for these compounds often involves inducing DNA damage, which in turn triggers the p53 response. medlink.comnih.gov For example, a quinoline-based compound was shown to elicit a DNA damage response mediated by p53 activation in cancer cells. nih.gov

This dual nature—acting both dependent and independent of p53—highlights the chemical diversity of the styrylquinoline scaffold and its potential to target a broad range of cancers with different p53 functionalities.

| Compound Class | Specific Derivative | Effect on p53 Pathway | Proposed Mechanism | Reference |

| Styrylquinolines | - | p53-independent apoptosis | Mitochondrial pathway activation, DNA intercalation | nih.govnih.govresearchgate.net |

| 2-Styryl-4-aminoquinazolines | Compound 10ah | p53 activation | DNA intercalation and double-strand breaks | medlink.com |

| Quinoline-based analogs | Compound 11 | p53 activation | DNA damage response | nih.gov |

P-glycoprotein (P-gp) Inhibition Mechanisms

P-glycoprotein (P-gp) is a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer by expelling chemotherapeutic agents from the cell. researchgate.netnih.gov Quinolines, including 6-methoxy-2-styrylquinolin-4-ol derivatives, have been investigated as P-gp inhibitors to reverse MDR.

A series of 6-methoxy-2-arylquinoline analogues were designed and synthesized specifically as P-gp inhibitors. nih.govwustl.edunih.gov In vitro studies showed that these compounds could inhibit the efflux of the P-gp substrate rhodamine 123. nih.govnih.gov Notably, alcoholic derivatives 5a and 5b were found to be 1.3-fold and 2.1-fold more potent, respectively, than the known P-gp inhibitor verapamil. nih.govnih.gov SAR studies revealed that a hydroxymethyl group at position 4 of the quinoline (B57606) ring plays a key role in the inhibitory activity. nih.govnih.gov

The mechanism of inhibition often involves direct interaction with P-gp. Some quinoline derivatives stimulate the ATPase activity of P-gp in a dose-dependent manner, suggesting they act as substrates or modulators of the pump's catalytic cycle. nih.gov However, they inhibit the transport function for other drugs, effectively blocking the efflux pathway. researchgate.netnih.gov Molecular docking studies predict that these compounds bind to key amino acid residues within the P-gp structure, such as SER270, VAL273, ILE354, and PHE390, thereby impeding its conformational changes necessary for drug transport. nih.gov By inhibiting P-gp, these quinoline derivatives increase the intracellular accumulation and efficacy of co-administered anticancer drugs. nih.govresearchgate.net

| Compound Class | Specific Derivative | P-gp Inhibition Potency | Mechanism | Reference |

| 6-Methoxy-2-arylquinolines | Compound 5a (alcoholic) | 1.3-fold > Verapamil | Inhibition of rhodamine 123 efflux | nih.govnih.gov |

| 6-Methoxy-2-arylquinolines | Compound 5b (alcoholic) | 2.1-fold > Verapamil | Inhibition of rhodamine 123 efflux | nih.govnih.gov |

| Quinoline derivatives | YS-7a | Stronger than Verapamil | Inhibition of transport function, stimulation of ATPase activity | nih.gov |

| Quinolin-2-one-pyrimidine hybrids | Compound 5c & 7b | Nanomolar potency | Inhibition of doxorubicin (B1662922) and rhodamine 123 efflux | researchgate.net |

Cholinesterase Enzyme (e.g., Acetylcholinesterase) Inhibition Kinetics and Mechanism of Action

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine, terminating the nerve impulse. nih.govum.es Inhibitors of AChE are used in the treatment of conditions like Alzheimer's disease. nih.gov The active site of AChE contains a catalytic triad (B1167595) and a peripheral anionic site, both of which can be targeted by inhibitors. nih.gov

Inhibitors can be reversible (competitive or non-competitive) or irreversible. nih.govum.es Reversible inhibitors form a temporary complex with the enzyme, while irreversible inhibitors, such as organophosphates, form a stable covalent bond, typically through phosphorylation of a serine residue in the active site. nih.gov The kinetics of inhibition can be studied to determine the type of interaction and the inhibition constants (e.g., k₃, IC₅₀). nih.gov

While various heterocyclic compounds, including tetrahydroquinolines, have been evaluated as AChE inhibitors, specific kinetic data for this compound derivatives are not extensively documented in the available literature. However, studies on related structures provide insight into potential mechanisms. For example, some dual inhibitors of AChE and Butyrylcholinesterase (BChE) are designed to bind simultaneously to the peripheral anionic site and the catalytic site of the enzymes. Quantitative structure-activity relationships for other pyridine-based inhibitors have shown that binding affinity is enhanced by increased molecular volume and the insertion of specific linker groups.

| Inhibitor Class | Target Enzyme(s) | Inhibition Type | IC₅₀ Range | Reference |

| Pyrrolo-isoxazole benzoic acid derivatives | AChE | Competitive (potent) | 17.5 - 19.1 nM | nih.gov |

| Benzohydrazide derivatives | AChE / BChE | Dual Inhibition | 22 - 100 µM | |

| 2-amino-4,6-dimethylpyridine derivatives | AChE / BChE | Moderate | Not specified |

Nur77 Receptor Modulation and Associated Signaling Pathways

Nur77 (also known as NR4A1) is an orphan nuclear receptor that functions as a transcription factor involved in apoptosis, metabolism, and inflammation. It can exert its effects through genomic pathways in the nucleus or through non-genomic pathways in the cytoplasm. A key non-genomic function involves its translocation from the nucleus to the mitochondria, where it can interact with the protein Bcl-2 to trigger apoptosis.

Small molecules can act as agonists for Nur77, modulating its activity. For instance, the natural compound Cytosporone B (Csn-B) binds directly to Nur77 and promotes its transcriptional activity. nih.gov Some synthetic modulators work by inducing the nuclear export of Nur77, facilitating its pro-apoptotic role in the cytoplasm. This is a promising strategy for cancer therapy.

While direct studies on this compound are limited, research on structurally related compounds provides clues. A series of novel anti-tumor modulators based on a 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl) scaffold were found to upregulate Nur77 expression and trigger its nuclear export, leading to apoptosis. Mechanistically, Nur77 modulation can also impact inflammatory signaling. It has been shown to negatively regulate the TLR-IL-1R pathway by interacting with TRAF6, which inhibits NF-κB activation and the production of pro-inflammatory cytokines. nih.gov The activation of Nur77 is also linked to the protein kinase A (PKA) signaling pathway.

| Modulator | Effect on Nur77 | Associated Pathway | Therapeutic Area | Reference |

| Cytosporone B (Csn-B) | Agonist, promotes transcriptional activity | Attenuates TRAF6/TLR-IL-1R signaling | Inflammatory Disease | nih.gov |

| Butylidenephthalide (BP) | Increases mRNA and protein expression, induces translocation to cytoplasm | AP1-related, Caspase-3 activation | Cancer (Glioblastoma) | |

| Compound 9h (Naphthalenyl-nicotinoyl derivative) | Upregulates expression, triggers nuclear export | PARP cleavage, apoptosis | Cancer | |

| NB1 (4,4′-Bipyridine cinnamamide (B152044) derivative) | Site B Ligand, Activator | Nur77/Bcl-2 mitochondrial apoptosis | Cancer |

Derivatization and Analog Design Strategies for 6 Methoxy 2 Styrylquinolin 4 Ol

Scaffold Modification and Molecular Hybridization Approaches